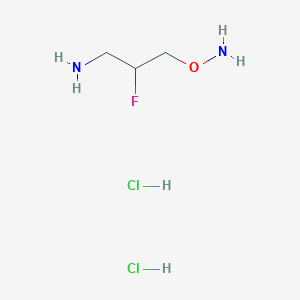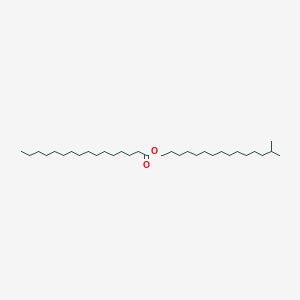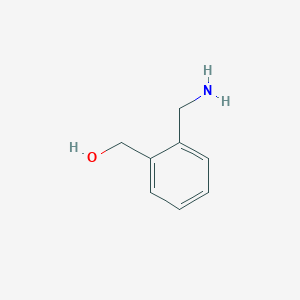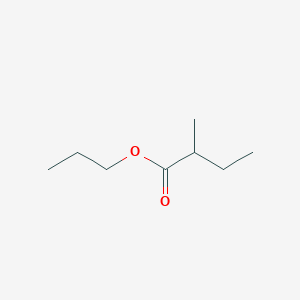
(2,4,5-三甲基苯基)硼酸
描述
2,4,5-Trimethylphenylboronic acid is an organoboronic acid with the molecular formula C9H13BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with three methyl groups at the 2, 4, and 5 positions. This compound is known for its ability to form stable boron-oxygen bonds with various substrates, making it a valuable reagent in organic synthesis .
科学研究应用
2,4,5-Trimethylphenylboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (2,4,5-trimethylphenyl)boronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (2,4,5-trimethylphenyl)boronic Acid interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (2,4,5-trimethylphenyl)boronic Acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (2,4,5-trimethylphenyl)boronic Acid is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The success of this reaction is due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Result of Action
The result of the action of (2,4,5-trimethylphenyl)boronic Acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceutical and materials science applications .
Action Environment
The action of (2,4,5-trimethylphenyl)boronic Acid is influenced by the reaction conditions, including temperature, solvent, and the presence of a palladium catalyst . The compound is relatively stable and environmentally benign, making it suitable for use in a variety of laboratory and industrial settings . It should be noted that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 2,4,5-trimethylphenylboronic acid often involves large-scale Grignard reactions. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
2,4,5-Trimethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,4,5-trimethylphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl or styrene derivatives.
Chan-Lam Coupling: This reaction couples 2,4,5-trimethylphenylboronic acid with amines or alcohols in the presence of a copper catalyst, forming aryl amines or aryl ethers.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate these reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aryl Amines and Aryl Ethers: Formed from Chan-Lam coupling.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Another trimethyl-substituted phenylboronic acid with similar reactivity but different substitution pattern.
Phenylboronic acid: The parent compound without methyl substitutions, used in similar coupling reactions but with different reactivity and selectivity profiles.
Uniqueness
2,4,5-Trimethylphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of three methyl groups can provide steric hindrance, affecting the compound’s interaction with catalysts and substrates .
属性
IUPAC Name |
(2,4,5-trimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQHKSYWLLYOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408155 | |
| Record name | 2,4,5-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-80-6 | |
| Record name | B-(2,4,5-Trimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352534-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)












